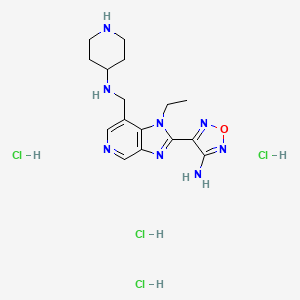

SB 747651 tetrahydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB 747651A tetrahydrochloride is a potent and ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1) with an IC50 value of 11 nM . It targets the N-terminal kinase domain and inhibits MSK1, MSK2, PKA, PKB, RSK, and p70 S6K activity in cells. This compound is soluble in water and DMSO .

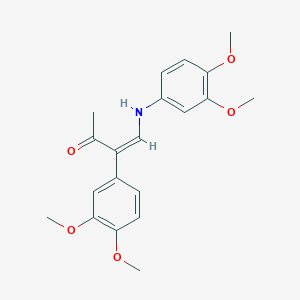

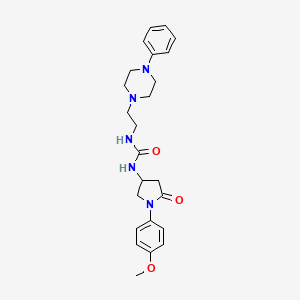

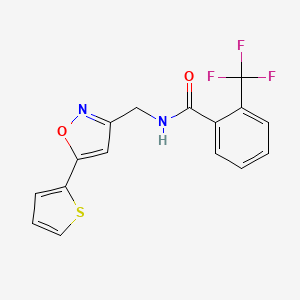

Molecular Structure Analysis

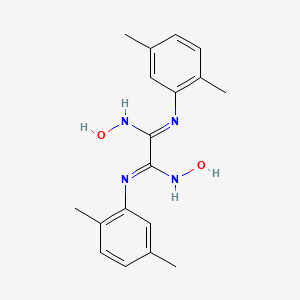

SB 747651A tetrahydrochloride has the following chemical structure: !SB 747651A tetrahydrochloride .Chemical Reactions Analysis

SB 747651A is an ATP-competitive inhibitor that affects MSK1 activity. It also inhibits other AGC group kinases. In vitro, it fully inhibits MSK activity at 5-10 μM .科学的研究の応用

Characterization of SB-747651A

Cellular Action Characterization : SB-747651A is an improved inhibitor of MSK1 (mitogen- and stress-activated kinase 1). It's effective in vitro and in cells, showing inhibition of MSK activity and modulation of cytokine production in macrophages (Naqvi et al., 2012).

Impact on Neutrophil Recruitment : This compound modulates chemokine-induced neutrophil recruitment. SB-747651A alters various steps in the recruitment cascade, affecting neutrophil adhesion, emigration, and migration (Hossain et al., 2017).

Other Related Research

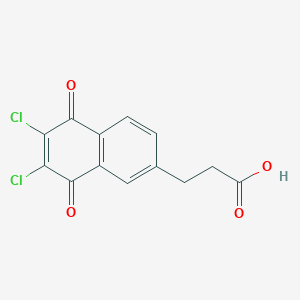

Lipoprotein-associated Phospholipase A2 : Research on a similar compound, SB-222657, showed its role in inhibiting lipoprotein-associated phospholipase A2, suggesting a pro-inflammatory role in atherogenesis (Macphee et al., 1999).

pH and Chloride Concentration in Corroding Crevice : Studies on materials like 7475 aluminium alloy, although not directly related to SB-747651A, provide insights into the analytical methods used in materials science (Alavi & Cottis, 1987).

Biogeochemistry of Antimony (Sb) : Research on antimony's biogeochemistry and environmental impact provides a broader context for understanding the behavior of chemical compounds like SB-747651A in the environment (Herath et al., 2017).

作用機序

Target of Action

SB747651A, also known as SB 747651 tetrahydrochloride or 4-(1-ethyl-7-((piperidin-4-ylamino)methyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine tetrahydrochloride, is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1) with an IC50 of 11 nM . It targets the N-terminal kinase domain . In addition to MSK1, SB747651A also inhibits other kinases such as PRK2, RSK1, p70S6K, and ROCK-II .

Mode of Action

SB747651A interacts with its targets in an ATP-competitive manner . It thwarts the intraluminal crawling of adherent neutrophils to optimal sites of emigration . SB747651A significantly increases transmigration time and detachment time, affecting mechanisms that regulate transendothelial migration of neutrophils in response to CXCL2 chemotactic gradient .

Biochemical Pathways

SB747651A affects multiple biochemical pathways. It reduces phosphorylation levels of several MAP-kinases and alters glycogen metabolism . Specifically, it decreases phosphorylation levels of mTOR, CREB, GSK3, and GYS1, leading to altered glycogen metabolism and formation of intracellular reactive oxygen species .

Pharmacokinetics

It’s worth noting that the compound’s action can be observed in vivo at doses of 25 mg/kg administered 5 days/week for 8 weeks , suggesting that it has suitable bioavailability for in vivo studies.

Result of Action

In vitro, concentrations of 5-10 µM SB747651A reduce cell proliferation, spheroid formation, migration, and chemoresistance, while apoptotic cell death increases . In vivo, SB747651A treatment significantly prolongs survival of mice with intracranial glioblastoma xenografts . It also results in increased neutrophil adhesion 3.5~4.5 hours following stimulation with CXCL2 .

Action Environment

The environment can influence the action, efficacy, and stability of SB747651A. For instance, in the context of inflammation, SB747651A affects neutrophil extravasation by increasing neutrophil emigration only at 3 and 4 hours in a mouse peritonitis model of acute inflammation . .

生化学分析

Biochemical Properties

SB747651A inhibits MSK1 with an IC50 value of 11 nM . It also inhibits other kinases such as PRK2 (double-stranded-RNA-dependent protein kinase 2), RSK1 (ribosomal S6 kinase 1), p70 S6K (S6K is S6 kinase) (p70 RSK) and ROCK-II (Rho-associated protein kinase 2) with a similar potency to MSK1 . These kinases are part of the MAPK/ERK Pathway, which plays a crucial role in regulating transcription downstream of the ERK1/2 (extracellular-signal-regulated kinase 1/2) and p38α MAPKs (mitogen-activated protein kinases) via the phosphorylation of CREB (cAMP-response-element-binding protein) and histone H3 .

Cellular Effects

In cells, SB747651A fully inhibits MSK activity at concentrations of 5–10 μM . It has been found to inhibit the production of the anti-inflammatory cytokine IL-10 (interleukin-10) in wild-type macrophages following LPS (lipopolysaccharide) stimulation . Both SB747651A and MSK1/2 knockout resulted in elevated pro-inflammatory cytokine production by macrophages in response to LPS . In glioblastoma spheroid cultures, concentrations of 5-10 µM SB747651A reduced cell proliferation, spheroid formation, migration and chemoresistance, while apoptotic cell death increased .

Molecular Mechanism

SB747651A exerts its effects at the molecular level by inhibiting the activity of MSK1 and other kinases, thereby affecting the phosphorylation of CREB and histone H3 . This leads to altered glycogen metabolism and formation of intracellular reactive oxygen species . It also reduces the expression levels of the cancer stemness marker SOX2 in treated tumor cells .

Temporal Effects in Laboratory Settings

The effects of SB747651A have been observed over time in laboratory settings. It has been shown to fully inhibit MSK activity in cells at concentrations of 5–10 μM . The long-term effects of SB747651A on cellular function have been observed in in vitro and in vivo studies, where it significantly prolonged survival of mice with intracranial glioblastoma xenografts .

Dosage Effects in Animal Models

In animal models, SB747651A has shown to affect neutrophil extravasation by increasing neutrophil emigration only at 3 and 4 hours in a mouse peritonitis model of acute inflammation at a dosage of 3 mg/kg . No adverse effects were observed in vivo at doses of 25 mg/kg administered 5 days/week for 8 weeks .

Metabolic Pathways

SB747651A is involved in the MAPK/ERK Pathway and the PI3k-Akt-mTOR pathway . It inhibits MSK1/2 and RSK1/2 in the MAPK pathway, and Akt as well as p70S6K in the PI3k-Akt-mTOR pathway .

Subcellular Localization

Given that it targets MSK1 and MSK2, which are nuclear protein kinases , it can be inferred that SB747651A likely localizes to the nucleus where it can exert its inhibitory effects.

特性

IUPAC Name |

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O.4ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);4*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSIGKTZDYOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl4N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)